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Compound of Interest

Compound Name:
(S)-2-Hydroxy-2-phenylbutyric

acid

CAS No.: 24256-91-5

Cat. No.: B3254657

Get Quote

This guide provides a comprehensive technical overview of (S)-2-phenyl-2-hydroxybutyric acid,

a chiral α-hydroxy carboxylic acid. Designed for researchers, chemists, and drug development

professionals, this document delves into the compound's chemical data, enantioselective

synthesis, analytical characterization, and applications, grounding all claims in authoritative

references.

Core Chemical Identity and Properties
(S)-2-phenyl-2-hydroxybutyric acid, also known as (+)-α-Ethyl-L-mandelic acid, is a chiral

building block whose structure incorporates a stereocenter at the α-carbon, which also bears a

hydroxyl group and a phenyl ring. This unique arrangement makes it a valuable intermediate in

asymmetric synthesis.

Compound Identification
Below is a summary of the key identifiers for (S)-2-phenyl-2-hydroxybutyric acid.
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Identifier Value Source(s)

Chemical Name
(S)-2-Hydroxy-2-

phenylbutanoic acid
[1]

CAS Number 24256-91-5 [1]

Molecular Formula C₁₀H₁₂O₃ [1][2]

Molecular Weight 180.20 g/mol [1][2]

Synonyms

(+)-α-Ethyl-L-mandelic acid,

(S)-2-Phenyl-2-

hydroxybutanoic acid

[1]

InChI Key
QYCBZFRDGXIZIP-

UHFFFAOYSA-N (for racemic)
[2]

Physicochemical Data
The physical and chemical properties determine the handling, storage, and application of the

compound.

Property Value Source(s)

Appearance White to off-white powder/solid [3]

Melting Point 110-116 °C [1]

Optical Rotation
[α]20/D = +7 to +10° (c=1 in

EtOH)
[3]

Purity ≥ 98% [3]

Storage
Store at room temperature in a

dry, well-ventilated area
[3]

Synthesis and Enantioselective Production
The primary challenge in producing (S)-2-phenyl-2-hydroxybutyric acid lies in controlling the

stereochemistry to yield the desired enantiomer with high purity. While various methods for
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synthesizing α-hydroxy acids exist, achieving high enantiomeric excess (e.e.) requires

specialized asymmetric techniques or chiral resolution.

Chemo-enzymatic and Asymmetric Synthesis
Modern synthetic chemistry offers several routes to enantiopure α-hydroxy acids. These

include asymmetric hydrogenation of α-keto esters and enzymatic reduction of α-keto acids.[4]

For instance, a novel α-Hydroxy acid dehydrogenase (HADH) from Enterobacter sp. has been

shown to enantioselectively reduce 2-oxo-4-phenylbutanoic acid to (S)-2-hydroxy-4-

phenylbutanoic acid, a related structure, demonstrating the power of biocatalysis for generating

such chiral centers.[4] A similar enzymatic approach could be envisioned for the synthesis of

(S)-2-phenyl-2-hydroxybutyric acid from its corresponding α-keto acid precursor, 2-oxo-2-

phenylbutanoic acid.

Chiral Resolution
When an asymmetric synthesis is not feasible, classical or enzymatic resolution of a racemic

mixture is a robust alternative. Resolution separates enantiomers based on their differential

interaction with a chiral resolving agent or an enzyme.

This method relies on the reaction of a racemic acid with a chiral base to form diastereomeric

salts, which have different solubilities and can be separated by fractional crystallization.

Causality: The formation of diastereomers introduces a new chiral center, and the resulting

molecules are no longer mirror images. Their distinct physical properties, particularly solubility

in a given solvent system, allow for physical separation.

Step-by-Step Methodology:

Racemate Preparation: Synthesize racemic 2-phenyl-2-hydroxybutyric acid using standard

organic chemistry methods, such as the reaction of phenylmagnesium bromide with ethyl 2-

oxobutanoate followed by hydrolysis.

Salt Formation: Dissolve the racemic acid in a suitable hot solvent (e.g., ethanol or acetone).

In a separate vessel, dissolve an equimolar amount of a chiral resolving agent, such as (R)-

(+)-1-phenylethylamine, in the same solvent.[5]
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Crystallization: Slowly add the chiral amine solution to the acid solution with constant stirring.

Allow the mixture to cool gradually to room temperature, then to 0-4 °C, to induce the

crystallization of the less soluble diastereomeric salt.

Isolation: Isolate the precipitated salt by vacuum filtration and wash it with a small amount of

cold solvent to remove impurities.

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify the

solution with a strong acid (e.g., 10% HCl) to a pH of ~2. This breaks the salt and protonates

the carboxylic acid.[5]

Extraction and Purification: Extract the liberated (S)-2-phenyl-2-hydroxybutyric acid with an

organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate,

filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched

acid.

Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC

(see Protocol 3.1).
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Diagram 2.1: Classical Resolution Workflow
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Caption: Workflow for classical resolution via diastereomeric salt formation.
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Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases, to

catalyze a reaction on only one enantiomer of a racemic substrate.

Causality: The enzyme's active site is chiral and preferentially binds one enantiomer over the

other, leading to a highly selective transformation (e.g., hydrolysis of an ester). This leaves the

unreacted enantiomer in high purity.

Step-by-Step Methodology (Illustrative):

Substrate Preparation: Convert the racemic 2-phenyl-2-hydroxybutyric acid to its methyl or

ethyl ester via Fischer esterification.

Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution (e.g.,

phosphate buffer, pH 7). Add a lipase enzyme (e.g., Lipase B from Candida antarctica).

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor

the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC. The

goal is to stop the reaction at approximately 50% conversion to maximize the yield and e.e.

of the remaining ester.

Separation: Once 50% conversion is reached, extract the mixture with an organic solvent.

The unreacted (S)-ester will be in the organic phase, while the hydrolyzed (R)-acid will be in

the aqueous phase as its carboxylate salt.

Hydrolysis of Enriched Ester: Separate the organic layer, dry it, and evaporate the solvent.

Hydrolyze the resulting enantiomerically enriched (S)-ester using standard basic conditions

(e.g., NaOH) followed by acidic workup to yield the final (S)-acid product.

Analytical and Spectroscopic Characterization
Rigorous analytical methods are essential to confirm the identity, purity, and stereochemistry of

the final product.

Structural Elucidation
Spectroscopic techniques provide definitive structural information.

Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals would include aromatic protons (multiplet, ~7.2-7.5 ppm), the

ethyl group protons (quartet and triplet), and the hydroxyl proton (broad singlet). The exact

chemical shifts can be influenced by the solvent.[6][7]

¹³C NMR: Key signals would correspond to the carboxyl carbon (~175-180 ppm), the

quaternary α-carbon bearing the hydroxyl and phenyl groups, aromatic carbons, and the

ethyl group carbons.[6]

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H

stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and

another O-H stretch from the alcohol group (~3400-3600 cm⁻¹).[8]

Mass Spectrometry (MS): The molecular ion peak (M+) would confirm the molecular weight.

Fragmentation patterns can provide further structural clues.[8]

Enantiomeric Purity Assessment
Determining the enantiomeric excess (e.e.) is the most critical analytical step for a chiral

compound.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It uses a chiral

stationary phase (CSP) that interacts differently with each enantiomer, leading to different

retention times.

Causality: The CSP contains a single enantiomer of a chiral selector. The enantiomers of the

analyte form transient, diastereomeric complexes with the CSP, which have different binding

energies. The enantiomer that forms the more stable complex is retained longer on the column.

Step-by-Step Methodology:

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g.,

Chiralpak AD-H, Chiralcel OD-H) are often effective for resolving chiral acids.

Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a

non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or

ethanol). A small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) is usually

required to suppress the ionization of the carboxylic acid and ensure good peak shape.
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Sample Preparation: Prepare a standard solution of the analyte at a known concentration

(e.g., 1 mg/mL) in the mobile phase.

Analysis: Inject the sample onto the HPLC system. Run the analysis under isocratic

conditions at a constant flow rate and temperature.

Detection and Quantification: Use a UV detector set to an appropriate wavelength (e.g., 210

nm or 254 nm) to monitor the elution of the enantiomers.

Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric

excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁

is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
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Diagram 3.1: Analytical Characterization Workflow
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Caption: A self-validating workflow for analytical characterization.
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Applications and Research Significance
(S)-2-phenyl-2-hydroxybutyric acid is a valuable chiral building block in synthetic organic

chemistry. While its direct therapeutic applications are not widely documented, its structural

motifs are present in many biologically active molecules. Its utility lies in its ability to introduce a

specific stereocenter into a larger target molecule, which is a critical aspect of modern drug

design.

Chiral Intermediate: It serves as a precursor for the synthesis of more complex

enantiomerically pure substances. The presence of three distinct functional groups

(carboxylic acid, hydroxyl, and phenyl) allows for a wide range of subsequent chemical

transformations.

Pharmaceutical Development: The related compound, (S)-2-hydroxy-4-phenylbutyric acid, is

a key precursor for angiotensin-converting enzyme (ACE) inhibitors like Benazepril and

Enalapril. This highlights the importance of chiral α-hydroxy acids in the pharmaceutical

industry. By analogy, (S)-2-phenyl-2-hydroxybutyric acid represents a valuable synthon for

creating novel pharmaceutical candidates where an α-phenyl-α-hydroxy acid moiety is

required.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling

(S)-2-phenyl-2-hydroxybutyric acid.

Hazard Identification:

Causes serious eye irritation (H319).[1][2]

May cause respiratory irritation (H335).[2]

Causes skin irritation (H315).[2]

Precautionary Statements:

Wear protective gloves, protective clothing, eye protection, and face protection (P280).
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing (P305+P351+P338).[1]

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

Storage:

Keep the container tightly closed in a dry and well-ventilated place.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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